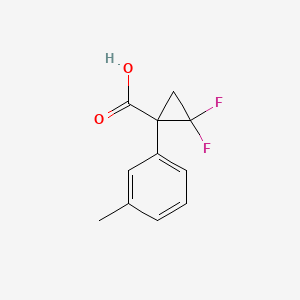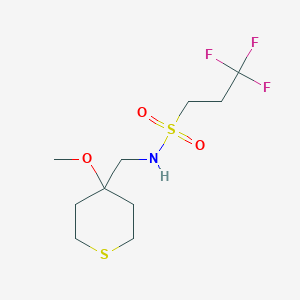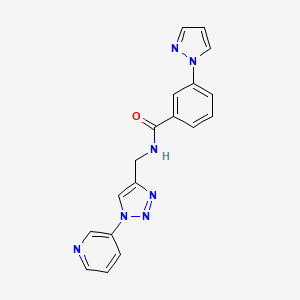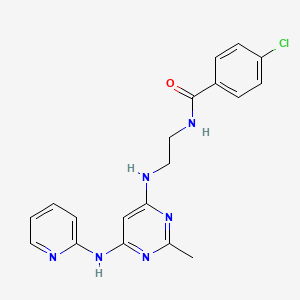
N-Fmoc-N-hexyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Fmoc-N-hexyl-glycine” is a chemical compound with the CAS number 1374785-50-8. It is also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-hexylglycine . This compound is a potential building block for the construction of peptide nucleic acids (PNAs) and for peptoid synthesis .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of “this compound” is C23H27NO4 . The molecular weight of the compound is 381.46 g/mol .Chemical Reactions Analysis
The Fmoc group in “this compound” is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
“this compound” has a molar mass of 297.32 g/mol . It is a white to off-white powder . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .Applications De Recherche Scientifique
Asymmetric Synthesis
N-Fmoc-N-hexyl-glycine can be used in the asymmetric synthesis of structurally diverse tailor-made amino acids . For instance, Ni(II)-complexes derived from glycine Schiff bases with chiral tridentate ligands have been used as powerful tools for the synthesis of these amino acids .
Synthesis of Core-Shell Materials
This compound can be chemically attached to the surface of core-shell structures like TiO2@SiO2 modified with 3-(aminopropyl)trimethoxysilane (APTMS) . This process helps determine the amount of active amino groups based on the amount of Fmoc group calculation .
Self-Assembly and Hydrogel Formation
This compound can be used in the synthesis of peptides that have a tendency to self-assemble and form hydrogels in aqueous solutions . This property is particularly useful in the development of materials for biomedical applications .
Drug Design
Due to the high structural diversity, wide scope of functional groups, good solubility in aqueous media, and few safety concerns, amino acids like this compound have been used as an important type of structural units in the design of modern drugs .
Synthesis of Biological Fluorescent Probes
7-aza-tryptophan, which can be synthesized using this compound, has been widely used as biological fluorescent probes .
Synthesis of Antiplasmodial Compounds
7-aza-tryptophan, synthesized using this compound, has been used in the creation of antiplasmodial compounds .
Synthesis of Checkpoint Kinase 1 Inhibitors
7-aza-tryptophan, which can be synthesized using this compound, has been used in the synthesis of inhibitors of checkpoint kinase 1 .
Quantitative Determination of Amino Groups
The ultraviolet-visible spectroscopy (UV-vis) measurement can be adopted for the quantitative determination of amino groups present on the TiO2@SiO2 core-shell surface by determination of Fmoc substitution .
Mécanisme D'action
Target of Action
The primary target of N-Fmoc-N-hexyl-glycine is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
This compound operates by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation of the carboxyl group of an amino acid, facilitating the formation of peptide bonds .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides . It is particularly important in solid-phase peptide synthesis (SPPS), where it protects the N-terminus amine and allows for the sequential addition of amino acids .
Pharmacokinetics
Its utility lies in its reactivity and stability under the conditions of peptide synthesis .
Result of Action
The use of this compound enables the efficient synthesis of peptides, including ones of significant size and complexity . After the peptide synthesis is complete, the Fmoc group is rapidly removed by a base .
Action Environment
The action of this compound is influenced by the chemical environment of the peptide synthesis process. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its removal is typically performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Safety and Hazards
Orientations Futures
“N-Fmoc-N-hexyl-glycine” has potential applications in the field of biomedical research. For instance, it can be used in the construction of peptide nucleic acids (PNAs) and for peptoid synthesis . Furthermore, Fmoc-dipeptide hydrogels are being explored for their potential in 3D cell culture and regenerative medicine .
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(hexyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-9-14-24(15-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,2-4,9,14-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOUKNUFSDJJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2870156.png)


![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2870163.png)
![8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine](/img/structure/B2870164.png)
![4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2870167.png)
![[1-(2,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2870170.png)
![2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2870171.png)


![2-Methyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2870174.png)

